![molecular formula C17H25N5O4 B3817653 methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate](/img/structure/B3817653.png)
methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate
Übersicht
Beschreibung
Methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate involves the inhibition of PDE5 and PDE10 enzymes. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), which plays a crucial role in the relaxation of smooth muscle cells and the regulation of blood flow. Inhibition of PDE5 by methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate leads to an increase in cGMP levels, resulting in vasodilation and increased blood flow. PDE10 is involved in the regulation of dopamine signaling in the brain. Inhibition of PDE10 by methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate may have potential applications in the treatment of schizophrenia and other neurological disorders.
Biochemical and Physiological Effects:
Methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate has been found to exhibit various biochemical and physiological effects. Inhibition of PDE5 by methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate leads to an increase in cGMP levels, resulting in vasodilation and increased blood flow. This may have potential applications in the treatment of erectile dysfunction and other cardiovascular disorders. Inhibition of PDE10 by methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate may have potential applications in the treatment of schizophrenia and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate has several advantages for lab experiments. It exhibits inhibitory effects on PDE5 and PDE10 enzymes, which may have potential applications in the treatment of various disorders. However, it also has certain limitations, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate has several potential future directions for research. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various disorders. Additionally, research may focus on the development of more potent and selective inhibitors of PDE5 and PDE10 enzymes. Other potential future directions may include the synthesis of analogs of methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate with improved pharmacological properties and the exploration of its potential applications in other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
Methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate has been studied for its potential applications in scientific research. It has been found to exhibit inhibitory effects on various enzymes, including phosphodiesterase 5 (PDE5) and phosphodiesterase 10 (PDE10). PDE5 inhibitors have been used in the treatment of erectile dysfunction, while PDE10 inhibitors have been studied for their potential applications in the treatment of schizophrenia and other neurological disorders.
Eigenschaften
IUPAC Name |
methyl 2-[4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-3-13-10-14(19-17(18-13)20-6-8-26-9-7-20)21-4-5-22(15(23)11-21)12-16(24)25-2/h10H,3-9,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJUNGPVNSDGFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N2CCOCC2)N3CCN(C(=O)C3)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [4-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2-oxopiperazin-1-yl]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.